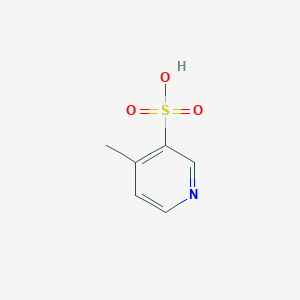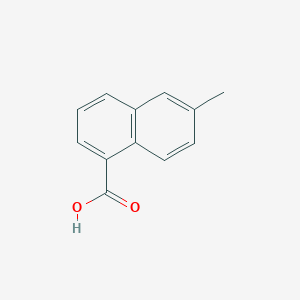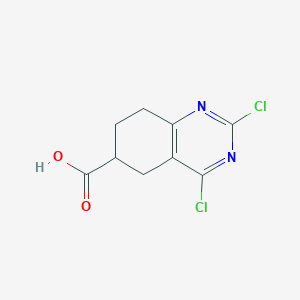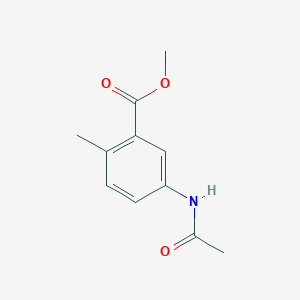
4-(Trimethylsilyl)benzoic acid
Übersicht
Beschreibung
4-(Trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzoic acid where a trimethylsilyl group is attached to the para position of the benzene ring. This compound is known for its unique properties, making it valuable in various chemical applications .
Wirkmechanismus
Target of Action
The primary target of 4-(Trimethylsilyl)benzoic acid is the nuclear retinoic acid receptor-alpha (RAR-α). This compound, being an analogue of vitamin A (retinol), binds to RAR-α and activates its transcriptional activity .
Mode of Action
Upon binding to the nuclear retinoic acid receptor-alpha, this compound activates the receptor’s transcriptional activity. This interaction leads to the expression of genes that are under the control of RAR-α, thereby influencing cellular processes .
Biochemical Pathways
The activation of RAR-α by this compound affects various biochemical pathways. One of the key pathways influenced is the retinoic acid signaling pathway, which plays a crucial role in cellular differentiation and homeostasis
Result of Action
The activation of RAR-α by this compound leads to changes at the molecular and cellular levels. It has demonstrated antitumor activity in primary and metastatic liver cancer preclinical models . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and requires a catalyst like palladium(II) acetate .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trimethylsilyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used.
Major Products Formed:
- Substituted benzoic acids
- Biaryl compounds
- Various oxidized or reduced derivatives
Wissenschaftliche Forschungsanwendungen
4-(Trimethylsilyl)benzoic acid is utilized in numerous scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxybenzoic acid
- 4-Methylbenzoic acid
- 4-(Trimethylsilyl)ethynylbenzoic acid
Comparison: 4-(Trimethylsilyl)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other benzoic acid derivatives. This group enhances its reactivity and stability, making it more versatile in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
4-trimethylsilylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAWVRLBRQRXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299607 | |
| Record name | 4-(trimethylsilyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15290-29-6 | |
| Record name | 15290-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(trimethylsilyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?
A1: The crystal structure of this compound exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.
Q2: How many independent molecules of this compound are present in the asymmetric unit of its crystal structure?
A2: The abstract states that there are two almost identical molecules of this compound in the asymmetric unit of its crystal structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















